molecular formula C20H22ClFN4O2 B14934232 4-(3-chlorophenyl)-N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide

4-(3-chlorophenyl)-N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide

Cat. No.: B14934232
M. Wt: 404.9 g/mol
InChI Key: RYJCLMOHVWNSOB-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a 2-fluorobenzylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 3-chlorophenyl Group: This step involves the nucleophilic substitution reaction where the piperazine ring reacts with 3-chlorobenzyl chloride in the presence of a base.

    Addition of the 2-fluorobenzylamino Group: The 2-fluorobenzylamine is introduced through a nucleophilic substitution reaction with the piperazine derivative.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an appropriate carboxylic acid derivative under dehydrating conditions to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Nitrated or halogenated derivatives of the aromatic rings.

Scientific Research Applications

4-(3-chlorophenyl)-N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Pharmacology: The compound is used to investigate receptor binding and activity, providing insights into its mechanism of action.

    Biochemistry: It serves as a tool to study enzyme interactions and metabolic pathways.

    Industrial Chemistry: The compound is explored for its potential use in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-chlorophenyl)-N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide
  • 4-(3-chlorophenyl)-N-{2-[(2-methylbenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide
  • 4-(3-chlorophenyl)-N-{2-[(2-ethylbenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide

Uniqueness

The presence of the 2-fluorobenzyl group in 4-(3-chlorophenyl)-N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide distinguishes it from similar compounds. This fluorine substitution can significantly affect the compound’s pharmacokinetic properties, such as its metabolic stability and ability to cross biological membranes.

Properties

Molecular Formula

C20H22ClFN4O2

Molecular Weight

404.9 g/mol

IUPAC Name

4-(3-chlorophenyl)-N-[2-[(2-fluorophenyl)methylamino]-2-oxoethyl]piperazine-1-carboxamide

InChI

InChI=1S/C20H22ClFN4O2/c21-16-5-3-6-17(12-16)25-8-10-26(11-9-25)20(28)24-14-19(27)23-13-15-4-1-2-7-18(15)22/h1-7,12H,8-11,13-14H2,(H,23,27)(H,24,28)

InChI Key

RYJCLMOHVWNSOB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NCC(=O)NCC3=CC=CC=C3F

Origin of Product

United States

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